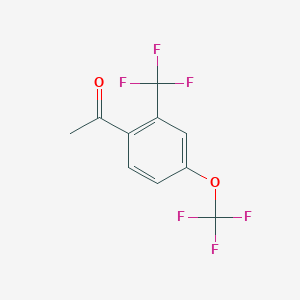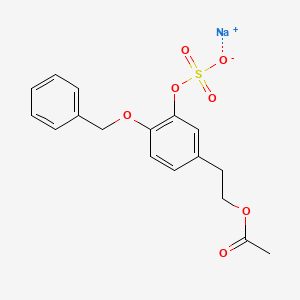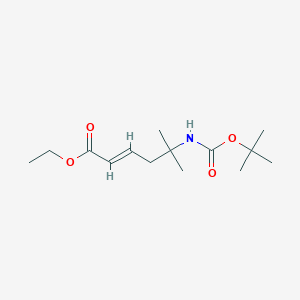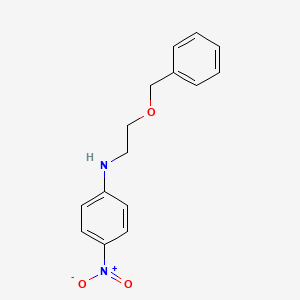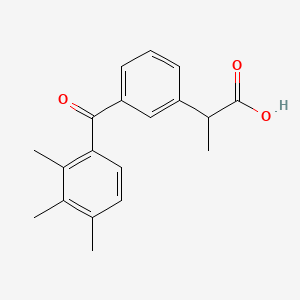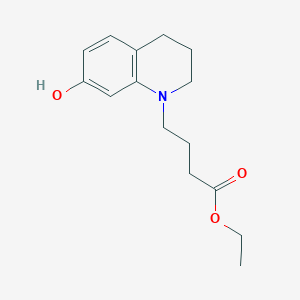
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. This particular compound is known for its potential biological activities and is used in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester typically involves multi-step organic reactions. One common method includes the protection of functional groups, selective amidation, and deprotective-cyclization approaches . The process may start with the precursor ethyl 3-(2,4-dioxocyclohexyl)propanoate, which undergoes a series of reactions to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Formation of reduced quinoline compounds.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Uniqueness
3,4-Dihydro-7-hydroxy-1(2H)-quinolinebutanoic Acid Ethyl Ester is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
ethyl 4-(7-hydroxy-3,4-dihydro-2H-quinolin-1-yl)butanoate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)6-4-10-16-9-3-5-12-7-8-13(17)11-14(12)16/h7-8,11,17H,2-6,9-10H2,1H3 |
InChIキー |
HSAHBQJMAOYUAV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCN1CCCC2=C1C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)
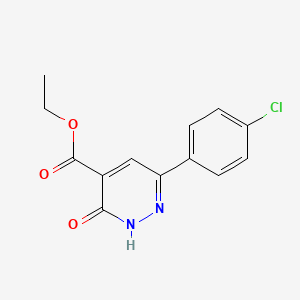
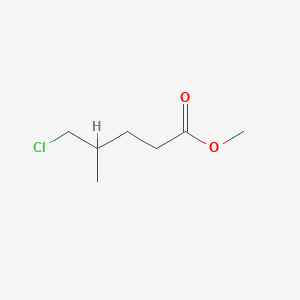

![(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone](/img/structure/B13433853.png)
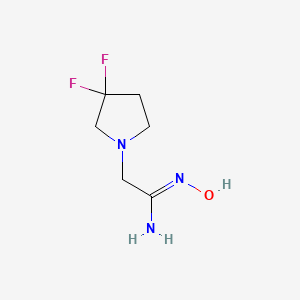
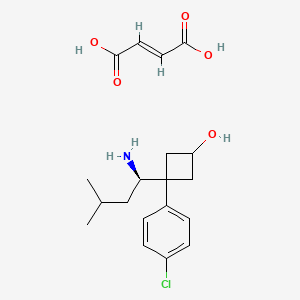
![(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one](/img/structure/B13433868.png)
